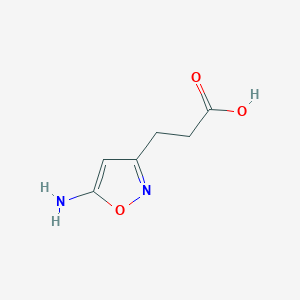![molecular formula C8H5F3N2 B6618274 2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine CAS No. 1785114-14-8](/img/structure/B6618274.png)
2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine
説明
2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is a compound that has been used in the agrochemical and pharmaceutical industries . It is a biologically active fragment formed by connecting trifluoromethyl and pyridine ring . The major use of its derivatives is in the protection of crops from pests .
Synthesis Analysis
The synthesis of this compound involves several steps. The reaction of trifluoroacetonitrile and butadiene at 475°C affords the compound in 88% yield . Alternatively, reaction of 2-halopyridines (preferably the iodide) with a trifluoromethyl organometallic reagent affords the compound .Molecular Structure Analysis
In the molecular structure of the title compound, the furopyridine ring system and the benzene ring are almost coplanar, making a dihedral angle of 5.5° .Chemical Reactions Analysis
The biological activities of this compound derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
The physical data of this compound includes a boiling point of 139–141°C and a refractive index (n D20) of 1.4180 . It is soluble in most organic solvents .科学的研究の応用
Synthesis and Chemical Properties
- Synthesis Processes : 2,3-Dichloro-5-trifluoromethyl pyridine, a related compound, is crucial in synthesizing pesticides. Various synthesis processes have been reviewed, emphasizing their effectiveness and efficiency (Lu Xin-xin, 2006).
- Heterocyclic Building Blocks : 2H-Azirine-2-carbonyl azides, as reactive heterocyclic building blocks, have been synthesized using sodium azide and 2H-azirine-2-carbonyl chlorides. These compounds lead to various 1H-pyrrolo[2,3-b]pyridin-6(7H)-ones, which are significant for chemical reactions (Liya D. Funt et al., 2020).
Applications in Medicine and Biology
- Fluorescent Chemosensors : Pyrrolo[3,4-c]pyridine-based fluorophores have been developed as chemosensors for Fe3+/Fe2+ cations. These compounds have applications in cellular imaging, particularly in living HepG2 cells (Pampa Maity et al., 2018).
- Anticancer Agents : New scaffolds based on Pyrrolyl-Pyridines show potential as anticancer agents. These compounds have demonstrated significant activity against human cervical cancer and breast cancer cell lines (N. Mallisetty et al., 2023).
Physical and Chemical Characterization
- Spectroscopic Studies : Spectroscopic and density functional theory studies of 5-Bromo-2-(trifluoromethyl)pyridine have been conducted, providing insights into its structural and electronic properties. These studies are crucial for understanding the chemical behavior of such compounds (H. Vural, M. Kara, 2017).
Electronics and Materials Science
- Electroluminescence for OLEDs : Iridium(III) complexes with pyrazol-pyridine ligands, including 2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine, have been synthesized for use in OLEDs, achieving high efficiency and quantum yields. This underscores the potential of trifluoromethyl-pyridine derivatives in advanced electronic applications (Ning Su et al., 2021).
Crystal Structure Analysis
- Crystal Structure of Derivatives : The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, a derivative, has been analyzed, revealing a water-bridged hydrogen-bonding network. Understanding such structures is vital for designing new materials and pharmaceuticals (N. Ye, J. Tanski, 2020).
Safety and Hazards
将来の方向性
It is expected that many novel applications of 2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine will be discovered in the future . As a result of its unique physical and chemical properties and outstanding biological activity, a variety of pesticide compounds with this fragment have been discovered and marketed and have played important roles in crop protection research .
特性
IUPAC Name |
2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)7-3-5-1-2-12-4-6(5)13-7/h1-4,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTNVMZBGIUOEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=C(N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N1-[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine hydrochloride](/img/structure/B6618223.png)

![{2-methyl-3H-imidazo[4,5-b]pyridin-7-yl}methanamine](/img/structure/B6618249.png)







